1-Isopropylimidazolidine-2,4,5-trione

Description

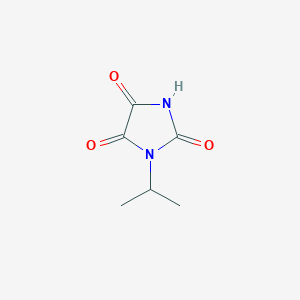

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylimidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3(2)8-5(10)4(9)7-6(8)11/h3H,1-2H3,(H,7,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXXKZIYJDTIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368814 | |

| Record name | 1-isopropylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40408-39-7 | |

| Record name | 1-isopropylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isopropylimidazolidine 2,4,5 Trione and Analogues

Classic Synthetic Approaches to Imidazolidine-2,4,5-trione Ring System

The foundational methods for constructing the imidazolidine-2,4,5-trione ring have been well-established in organic chemistry, primarily involving the reaction of ureas or their precursors with sources of the oxalyl group.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of the imidazolidine-2,4,5-trione ring, providing a direct route from readily available starting materials.

A prevalent and efficient method for the synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones is the direct condensation of a substituted urea (B33335) with oxalyl chloride. mdpi.comnih.govresearchgate.net This reaction is typically performed in an inert solvent, such as dichloromethane (B109758), at low temperatures to control the reactivity of the oxalyl chloride. The reaction proceeds via a cyclization mechanism, affording the desired trione (B1666649) structure. nih.gov

The general procedure involves adding the substituted urea to a cooled solution of oxalyl chloride. mdpi.com The reaction mixture is stirred at a low temperature for a period, then allowed to warm to room temperature to ensure the completion of the reaction. The final product can often be precipitated by the addition of a non-polar solvent like n-hexane. mdpi.com

Table 1: Examples of 1,3-Disubstituted Imidazolidine-2,4,5-triones Synthesized from Substituted Ureas and Oxalyl Chloride

| Substituent 1 | Substituent 2 | Product |

| (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione mdpi.com |

| (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | 4-Cyanophenyl | 1-(4-Cyanophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione mdpi.com |

| (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | 2,6-Diisopropylphenyl | 1-(2,6-Diisopropylphenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione mdpi.com |

| (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | 3-Chloro-4-methylphenyl | 1-(3-Chloro-4-methylphenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione mdpi.com |

An alternative classic approach involves the condensation of urea or its derivatives with diethyl oxalate (B1200264). nih.gov This method often requires the presence of a strong base, such as sodium ethoxide, to facilitate the reaction. The reaction proceeds by nucleophilic attack of the urea nitrogen on the carbonyl carbons of the diethyl oxalate, followed by cyclization and elimination of ethanol (B145695) to form the imidazolidine-2,4,5-trione ring.

While this method is effective for the synthesis of the parent parabanic acid, it is also applicable to the synthesis of 1,3-disubstituted analogues starting from the corresponding 1,3-dialkylureas. nih.gov

Cyclization Reactions

Cyclization reactions provide another important avenue to the imidazolidine-2,4,5-trione core, often proceeding through intermediate structures that are subsequently converted to the final trione.

Carbodiimides can serve as precursors to imidazolidine-2,4,5-triones. The reaction of a carbodiimide (B86325) with oxalyl chloride leads to the formation of a 2,2-dichloro-1,3-disubstituted imidazolidine-4,5-dione intermediate. nih.gov This intermediate is then subjected to hydrolysis to yield the corresponding 1,3-disubstituted imidazolidine-2,4,5-trione. nih.gov This two-step process offers a versatile route to the target compounds, starting from readily accessible carbodiimides.

Another synthetic strategy involves the conversion of substituted oxazolidine-2,4-diones into imidazolidine-2,4,5-triones. For instance, 3-substituted-5,5-dichlorooxazolidine-2,4-diones, which can be obtained from the reaction of alkyl, aryl, or benzyl (B1604629) isocyanates with oxalyl chloride, can be treated with an amine, such as aniline, to yield the corresponding imidazolidine-2,4,5-triones in high yields. nih.gov This transformation involves a ring-opening and subsequent ring-closing cascade to form the desired five-membered heterocyclic system.

Targeted Synthesis of 1-Isopropylimidazolidine-2,4,5-trione

While specific literature detailing the synthesis of this compound is not prevalent, its preparation can be reliably inferred from established general methods for analogous N-substituted and 1,3-disubstituted imidazolidine-2,4,5-triones. The most prominent and high-yield approach involves the cyclocondensation of a substituted urea with a source of the oxalyl group.

To synthesize the target compound, this compound, the key starting material is N-isopropylurea . This precursor provides the necessary isopropyl group correctly positioned for the formation of the monosubstituted heterocyclic ring. N-isopropylurea is a commercially available compound and can be synthesized through various methods, including the nucleophilic addition of isopropylamine (B41738) to potassium isocyanate in an aqueous medium.

The synthesis would then proceed by reacting N-isopropylurea with an appropriate two-carbon electrophile, typically oxalyl chloride, to construct the five-membered trione ring. This approach ensures the incorporation of the isopropyl moiety at the N-1 position.

Drawing from established protocols for similar 1,3-disubstituted analogues, the reaction to form the imidazolidinetrione ring is typically achieved by treating the corresponding substituted urea with oxalyl chloride. researchgate.netmdpi.com The reaction is generally performed in an inert solvent, such as dichloromethane (DCM), at reduced temperatures (e.g., 0–5 °C) to control the reactivity of the oxalyl chloride. mdpi.com After an initial period at low temperature, the reaction is often allowed to warm to room temperature to ensure completion. mdpi.com

The final product can be isolated by removing the solvent and precipitating the compound through the addition of a non-polar solvent like n-hexane. This method is known to produce high yields, often in the range of 80-90%, for a variety of N-substituted imidazolidine-2,4,5-triones. mdpi.com Optimization would involve fine-tuning the reaction time, temperature, and stoichiometry of the reagents.

Table 1: Proposed Reaction Conditions for this compound Synthesis

| Parameter | Condition | Rationale / Reference |

| Starting Material | N-Isopropylurea | Provides the N-1 isopropyl substituent. |

| Reagent | Oxalyl Chloride | Provides the C4=O and C5=O carbons for cyclization. researchgate.netmdpi.comnih.gov |

| Solvent | Dichloromethane (DCM) | Inert solvent commonly used for this reaction. mdpi.com |

| Temperature | 0–5 °C, then warm to RT | Controls initial exothermic reaction, followed by completion. mdpi.com |

| Workup | Evaporation followed by precipitation with n-hexane | Standard procedure for isolating the final product. mdpi.com |

| Expected Yield | High (ca. 80–90%) | Based on analogous syntheses of 1,3-disubstituted derivatives. mdpi.com |

Synthesis of Diverse N-Substituted Imidazolidine-2,4,5-trione Derivatives

A variety of N-substituted imidazolidine-2,4,5-trione derivatives have been synthesized to explore their chemical and biological properties. These methods allow for the introduction of diverse functional groups onto the nitrogen atoms of the heterocyclic core.

The synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones is straightforward and commonly achieved through the reaction of a 1,3-dialkylurea with oxalyl chloride, leading to cyclization. nih.gov This is the preferred method for creating symmetrically substituted derivatives.

Achieving selective mono-N-substitution is more nuanced. While the reaction of a monosubstituted urea like N-isopropylurea with oxalyl chloride is the logical route to a 1-substituted product, direct substitution on the parent parabanic acid ring has also been investigated. The literature discusses the challenges and strategies for controlling the selectivity of direct mono- and di-N-substitution on the imidazolidine-2,4,5-trione core, which possesses two reactive N-H bonds. nih.gov

Novel derivatives where a glycosyl unit is attached to the imidazolidine-2,4,5-trione ring have been successfully synthesized. One efficient method involves a multi-component reaction. The synthesis begins with per-O-acetylated glucosamine, which is reacted with triphosgene, followed by the addition of various amines and subsequent treatment with oxalyl chloride. This convenient and effective protocol affords the desired glycosylated products in good to excellent yields. alfa-chemistry.com This work represents the first reported synthesis of compounds containing both an imidazolidine-2,4,5-trione and a glycosyl moiety. alfa-chemistry.comresearchgate.net

Table 2: Examples of Synthesized Glycosyl Imidazolidine-2,4,5-trione Derivatives

| Amine Used in Synthesis | Resulting N-Substituent | Yield | Reference |

| Aniline | Phenyl | 85% | alfa-chemistry.comresearchgate.net |

| p-Toluidine | p-Tolyl | 88% | alfa-chemistry.comresearchgate.net |

| Benzylamine | Benzyl | 92% | alfa-chemistry.comresearchgate.net |

| Cyclohexylamine | Cyclohexyl | 82% | alfa-chemistry.comresearchgate.net |

The imidazolidine-2,4,5-trione core can sometimes form as a stable by-product in reactions designed to modify a different part of a larger molecule. In one reported instance, 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563) was isolated unexpectedly during the oxidative cleavage of the C-C bond in 1,3-dicyclohexyl-5-(3-oxo-2,3-dihydrobenzofuran-2-yl)imidazolidine-2,4-dione. nih.gov The reaction was conducted using a catalytic system of iodine in dimethyl sulfoxide (B87167) (I2/DMSO) under reflux conditions. nih.gov This serendipitous formation underscores the chemical stability of the 1,3-disubstituted parabanic acid structure.

Spectroscopic and Advanced Structural Characterization of 1 Isopropylimidazolidine 2,4,5 Trione and Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For 1-Isopropylimidazolidine-2,4,5-trione, the IR spectrum is dominated by the characteristic vibrations of the carbonyl (C=O) groups within the heterocyclic ring and the vibrations associated with the isopropyl substituent.

The imidazolidine-2,4,5-trione ring, also known as a parabanic acid ring, contains three carbonyl groups. nist.gov These groups typically exhibit strong absorption bands in the region of 1700-1800 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment and coupling effects between the carbonyls. In the solid state, the spectrum of the parent compound, parabanic acid, shows distinct C=O stretching vibrations. nist.gov For N-substituted derivatives like this compound, the presence of the alkyl group can slightly alter the frequencies of these vibrations. Additionally, the spectrum will display characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the isopropyl group, typically observed around 2850-3000 cm⁻¹ (stretching) and 1370-1470 cm⁻¹ (bending).

Table 1: Typical Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| C=O (imide) | Symmetric/Asymmetric Stretching | 1700 - 1800 | Strong |

| C-H (isopropyl) | Stretching | 2850 - 3000 | Medium-Weak |

| C-H (isopropyl) | Bending | 1370 - 1470 | Medium |

| C-N | Stretching | 1200 - 1350 | Medium |

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

For instance, the molecular structure of 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione has been determined by SC-XRD, confirming the geometry of the trione (B1666649) ring system. mdpi.com Similarly, the crystal structure of (S)-5-isopropylimidazolidine-2,4-dione monohydrate reveals a nearly planar imidazole (B134444) ring. nih.gov Based on these related structures, the imidazolidine-2,4,5-trione ring in the title compound is expected to be largely planar. The isopropyl group attached to the N1 position will adopt a specific orientation relative to this ring. SC-XRD analysis would yield precise data on the crystal system, space group, and unit cell dimensions, as exemplified by the data for a related dione (B5365651) derivative shown in the table below. nih.gov

Table 2: Example Crystallographic Data for a Related Imidazolidine (B613845) Derivative ((S)-5-Isopropylimidazolidine-2,4-dione monohydrate)

| Parameter | Value |

| Chemical Formula | C₆H₁₀N₂O₂·H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.2688 |

| b (Å) | 9.2387 |

| c (Å) | 14.8280 |

| Volume (ų) | 858.77 |

Data sourced from a study on a related compound to illustrate typical parameters obtained from SC-XRD analysis. nih.gov

Elucidation of Supramolecular Interactions in Crystal Lattices

The way individual molecules of this compound pack together in a crystal lattice is governed by non-covalent supramolecular interactions. nih.gov These interactions, primarily hydrogen bonds and van der Waals forces, dictate the macroscopic properties of the crystal.

Other Analytical Techniques

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity. For this compound, the molecular formula is C₆H₈N₂O₃. guidechem.com

The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. A close correlation between the experimentally determined percentages and the calculated values provides strong evidence for the identity and purity of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound (C₆H₈N₂O₃)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 46.15% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.17% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.95% |

| Oxygen | O | 15.999 | 3 | 47.997 | 30.74% |

| Total | 156.141 | 100.00% |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC)

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for this purpose.

In the synthesis of this compound, which can be prepared by treating N-isopropylurea with oxalyl chloride, TLC can be used to track the consumption of the starting materials and the formation of the product. mdpi.com A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system. The separated components appear as distinct spots under UV light or after staining. The purity of the final product can be confirmed by the presence of a single spot on the TLC plate. The retention factor (Rf value) of the spot corresponding to the product can be recorded as a characteristic property under the specific chromatographic conditions used.

Chemical Reactivity and Derivatization Strategies for Imidazolidine 2,4,5 Triones

Reactions Involving the Imidazolidine-2,4,5-trione Ring System

One of the fundamental reactions of the imidazolidine-2,4,5-trione system is its synthesis. N-substituted derivatives are commonly prepared through the condensation of an appropriately substituted urea (B33335) with oxalyl chloride. mdpi.comnih.gov For 1-isopropylimidazolidine-2,4,5-trione, this would involve the reaction of isopropylurea (B1583523) with oxalyl chloride.

The ring can also be formed through oxidative cleavage of larger fused heterocyclic systems. For instance, 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563) has been synthesized via the oxidative cleavage of a C-C bond in a more complex precursor. nih.gov

Functionalization at Nitrogen and Carbon Centers

Functionalization of the imidazolidine-2,4,5-trione ring can occur at both the nitrogen and carbon centers.

Nitrogen Centers: In the case of this compound, one nitrogen atom is already substituted with an isopropyl group. The remaining N-H group can be further functionalized. N-alkylation and N-arylation of the parent parabanic acid are known reactions, allowing for the introduction of a second, different substituent at the N3 position. nih.gov These reactions typically proceed under basic conditions to deprotonate the nitrogen, followed by reaction with an alkyl or aryl halide.

Carbon Centers: The carbon atoms of the carbonyl groups are electrophilic and can be attacked by nucleophiles. However, the stability of the ring often makes these reactions challenging without subsequent ring opening. The C5 position, flanked by two carbonyl groups, is a potential site for functionalization, although this is more commonly observed in derivatives where the C5 position is part of an exocyclic double bond.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of complex molecular architectures. For imidazolidine-2,4,5-trione derivatives, these reactions typically involve the participation of exocyclic double bonds.

While this compound itself lacks an exocyclic double bond for direct participation in this type of cycloaddition, derivatives of the imidazolidine-2,4,5-trione system that possess a C=S or C=N bond at the C5 position are excellent dipolarophiles in [3+2] cycloaddition reactions with nitrile imines. preprints.org This reaction leads to the formation of novel spiro-conjugated molecules. preprints.org

The general scheme for this reaction involves the in situ generation of a nitrile imine from a hydrazonoyl chloride, which then reacts with the exocyclic double bond of the imidazolidine-2,4,5-trione derivative. This process is highly regioselective. preprints.org

The 1,3-dipolar cycloaddition of nitrile imines to 5-arylimino- or 2-thioxo-imidazolidine-4,5-dione derivatives is a key method for the synthesis of spiroimidazolidinediones. preprints.org The reaction proceeds through the addition of the nitrile imine across the exocyclic C=N or C=S bond, resulting in a spirocyclic system where the imidazolidinedione ring is fused to a triazoline or thiadiazoline ring, respectively. preprints.org

The following table summarizes representative examples of such reactions, though not with the specific 1-isopropyl derivative.

| Dipolarophile | Dipole | Spiro Product |

| 5-Arylimino-imidazolidine-2,4-dione derivative | Nitrile Imine | Spiro[imidazolidine-5,5'- preprints.orgresearchgate.netmdpi.comtriazoline]-2,4-dione |

| 2-Thioxoimidazolidine-4,5-dione derivative | Nitrile Imine | Spiro[imidazolidine-2,5'- preprints.orgresearchgate.netmdpi.comthiadiazoline]-4,5-dione |

This is an interactive data table based on the general reaction type.

Isomerization Phenomena in Imidazolidine-2,4,5-trione Derivatives

Keto-enol tautomerism is a possibility for the imidazolidine-2,4,5-trione ring, where a proton can migrate from a nitrogen atom to a carbonyl oxygen, creating a hydroxyl group and a double bond within the ring. The stability of the trione (B1666649) form, however, generally makes the enol tautomer less favorable.

In cases where a chiral center is present, such as in derivatives with a chiral substituent on a nitrogen or carbon atom, diastereomers can exist and potentially interconvert under certain conditions. For example, in the synthesis of certain 1,3-disubstituted imidazolidine-2,4,5-triones, the presence of a chiral substituent can lead to the formation of diastereomeric products. mdpi.com

Oxidative Transformations and Fragmentation Pathways

The imidazolidine-2,4,5-trione ring can undergo oxidative transformations, and its fragmentation pattern under mass spectrometry provides valuable structural information.

Oxidative Transformations: The synthesis of imidazolidine-2,4,5-trione itself can be achieved through the oxidation of glycoluril. researchgate.net This suggests that the core ring system is relatively stable to certain oxidizing agents. However, strong oxidation can lead to ring cleavage. For instance, the oxidation of guanine, a related purine (B94841) base, can lead to the formation of parabanic acid as a secondary product, indicating the fragmentation of the imidazole (B134444) ring portion. researchgate.net

Fragmentation Pathways: The fragmentation of N-substituted imidazolidine-2,4,5-triones in mass spectrometry would likely proceed through characteristic pathways. Based on the general principles of mass spectral fragmentation, initial fragmentation of this compound would likely involve the loss of the isopropyl group or cleavage of the heterocyclic ring.

A plausible fragmentation pathway for this compound under electron ionization mass spectrometry could involve the following steps:

Loss of the isopropyl radical: This would lead to a fragment ion corresponding to the imidazolidine-2,4,5-trione ring with a positive charge on the nitrogen.

Ring cleavage: The imidazolidine (B613845) ring could fragment through various pathways, such as the loss of carbon monoxide (CO) or isocyanate (NCO) fragments.

Research Applications and Mechanistic Biological Studies of Imidazolidine 2,4,5 Trione Derivatives

Enzyme Inhibition and Modulation Studies

Derivatives of 1-isopropylimidazolidine-2,4,5-trione have been synthesized and evaluated for their inhibitory effects against several key enzymes implicated in various physiological and pathological processes. These studies provide insight into the structure-activity relationships that govern the potency and selectivity of these compounds.

A series of 1,3-substituted imidazolidine-2,4,5-triones has been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for conditions such as Alzheimer's disease.

In one study, novel inhibitors were synthesized by incorporating a substituted benzothiazole (B30560) moiety into the imidazolidine-2,4,5-trione structure. The resulting compounds demonstrated significant inhibitory activity against both AChE and BChE. Notably, the inhibitory activity on acetylcholinesterase was found to be significantly higher than that of the standard drug rivastigmine (B141). Several of the synthesized compounds also showed promise as BChE inhibitors, with some exhibiting greater potency than the standards rivastigmine and galanthamine. The most potent BChE inhibitory activity was observed in compound 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione , which recorded an IC₅₀ value of 1.66 μmol/L.

Table 1: Inhibitory Activity of Selected Imidazolidine-2,4,5-trione Derivatives against Cholinergic Enzymes

| Compound | Substituent (Position 1) | AChE IC₅₀ (μmol/L) | BChE IC₅₀ (μmol/L) |

| 3d | 4-isopropylphenyl | 16.6 | 1.66 |

| 3e | 4-chlorophenyl | 13.8 | Not specified |

| 3g | 2,6-diisopropylphenyl | 15.1 | Not specified |

| 3h | 3-chloro-4-methylphenyl | 15.5 | Not specified |

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that plays a crucial role in removing DNA damage caused by topoisomerase 1 (TOP1) inhibitors, a class of anticancer drugs. Inhibiting TDP1 can enhance the efficacy of these chemotherapeutic agents.

Researchers have synthesized new imidazolidine-2,4,5-triones featuring norabietic, nordehydroabietic, and adamantane (B196018) substituents. These compounds were found to inhibit TDP1 at submicromolar concentrations. mdpi.com The introduction of the imidazolidine-2,4,5-trione (parabanic acid) fragment was a strategic modification to improve the solubility of previously studied ureide-based inhibitors, thereby facilitating biological evaluation. mdpi.com In a series of heterocyclic derivatives based on dehydroabietylamine (B24195), those with an imidazolidine-2,4,5-trione core demonstrated effective inhibition of TDP1, with IC₅₀ values ranging from 0.63 to 4.95 µM. nih.gov

Table 2: TDP1 Inhibitory Activity of Dehydroabietylamine-based Imidazolidine-2,4,5-triones

| Compound Type | IC₅₀ Range (µM) |

| Imidazolidine-2,4,5-triones | 0.63 - 4.95 |

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy-fatty acids, which are signaling molecules with generally beneficial effects in cardiovascular and inflammatory processes. Inhibition of sEH is considered a therapeutic target for managing conditions like hypertension and inflammation.

A series of inhibitors featuring the imidazolidine-2,4,5-trione scaffold has been synthesized and systematically studied for sEH inhibition. The inhibitory potencies of these compounds were found to be in a broad range, from 8.4 μM down to 0.4 nM. While these trione (B1666649) derivatives were sometimes less potent than their corresponding urea (B33335) precursors, they possessed the significant advantage of higher water solubility, which could facilitate easier formulation for potential therapeutic use. Molecular docking studies suggested that the trione moiety can form new bonds with the active site of the sEH enzyme, which helps to explain their observed potency.

The Ryanodine Receptor 2 (RyR2) is an intracellular calcium release channel critical for excitation-contraction coupling in cardiac muscle. Its modulation is a key area of interest in cardiovascular research. Based on available scientific literature, there are no specific studies or data demonstrating the direct modulation of RyR2 activity by this compound or its closely related derivatives. This area remains uninvestigated for this particular class of compounds.

The Phosphatidylinositol 3-kinase (PI3K) family, and specifically the β isoform, are involved in cell signaling pathways that regulate cell growth, proliferation, and survival, making them targets in cancer research. A review of current research indicates no published findings on the inhibitory activity of this compound or other imidazolidine-2,4,5-trione derivatives against the PI3Kβ isoform.

Modulation of Metabolic Pathways

The primary mechanism of biological action reported for imidazolidine-2,4,5-trione derivatives is through the direct inhibition of specific enzymes, as detailed in the preceding sections. Beyond these specific enzyme-targeted effects, there is currently a lack of comprehensive research detailing the broader modulation of metabolic pathways by this compound or its analogs. The consequences of inhibiting enzymes like sEH or cholinergic enzymes have downstream metabolic implications, but dedicated studies on the global metabolic impact of these compounds have not been a primary focus of the existing literature.

Activation of Human AMPK

While specific studies detailing the direct activation of human AMP-activated protein kinase (AMPK) by this compound are not extensively documented in publicly available research, several patented forms of parabanic acid derivatives have demonstrated AMPK-activating properties. nih.gov AMPK is a crucial cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic pathways to restore energy balance. nih.gov The activation of AMPK is a key therapeutic target for metabolic diseases. Indirect activators of AMPK often function by increasing the cellular AMP:ATP ratio, for instance, by inhibiting mitochondrial respiration. nih.gov

Mechanistic Insights into Lipid-Lowering Effects

The lipid-lowering activities of imidazolidine-2,4,5-trione derivatives are an area of active investigation. mdpi.comnih.gov The underlying mechanisms are thought to be linked to the activation of AMPK, which plays a central role in regulating lipid metabolism. nih.gov Activated AMPK can phosphorylate and inactivate key enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase. nih.gov This leads to a decrease in the production of these lipids. Furthermore, AMPK activation can enhance fatty acid oxidation, further contributing to a reduction in lipid levels. nih.gov While the specific interactions of this compound with these pathways are yet to be fully elucidated, the general activity of parabanic acid derivatives suggests a promising avenue for research into novel lipid-lowering agents. mdpi.comnih.gov

Table 1: Key Enzymes in Lipid Metabolism Potentially Modulated by Imidazolidine-2,4,5-trione Derivatives

| Enzyme | Function in Lipid Metabolism | Potential Effect of Derivative |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the rate-limiting step in fatty acid synthesis. | Inhibition (via AMPK activation) |

| HMG-CoA Reductase | Catalyzes the rate-limiting step in cholesterol synthesis. | Inhibition (via AMPK activation) |

Investigations into Blood Glucose-Lowering Activities

Parabanic acid derivatives have also been noted for their blood glucose-lowering activities. mdpi.comnih.gov The mechanism for this effect is likely multifaceted and connected to AMPK activation. nih.gov In the liver, activated AMPK can suppress glucose production by downregulating the expression of key gluconeogenic enzymes like glucose-6-phosphatase and phosphoenolpyruvate carboxykinase (PEPCK). nih.gov In muscle and other tissues, AMPK activation can enhance glucose uptake. While specific studies on this compound are limited, some imidazolidinedione derivatives have been investigated as inhibitors of protein tyrosine phosphatase-1B (PTP1B), a negative regulator of insulin signaling. nih.gov Inhibition of PTP1B can enhance insulin sensitivity and thereby contribute to lower blood glucose levels. nih.gov

Role in Anticancer Research: Mechanistic Approaches

The potential of N-substituted imidazolidine-2,4,5-triones in anticancer research is an emerging area of study. mdpi.comresearchgate.net One proposed mechanism of action involves the inhibition of enzymes crucial for DNA repair in cancer cells. mdpi.com For instance, certain derivatives of imidazolidine-2,4,5-trione have been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1). mdpi.comnih.gov TDP1 is an enzyme that repairs DNA damage caused by topoisomerase I inhibitors, a class of chemotherapy drugs. mdpi.com By inhibiting TDP1, these compounds could potentially enhance the efficacy of existing anticancer therapies. mdpi.com Additionally, some imidazolidinone sulfonamide derivatives have demonstrated high anticancer activity, though their precise mechanisms are still under investigation. researchgate.netsemanticscholar.org

Herbicidal Activity and Proposed Mechanisms of Action

Research has shown that imidazolidine-2,4,5-triones substituted with a propyl or isopropyl group at the 3-position exhibit good herbicidal activity. mdpi.com While the specific mechanism of action for this compound has not been definitively established, the activity of other herbicides with related structures provides potential insights. Many commercial herbicides act by inhibiting key plant-specific enzymes. One common target is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). scielo.brresearchgate.net Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death. researchgate.net Another potential mechanism is the inhibition of photosynthesis, where the herbicide interferes with the electron transport chain in photosystem II. purdue.edu This disruption not only halts energy production but also leads to the formation of reactive oxygen species that cause cellular damage. nih.govyoutube.com

Table 2: Potential Herbicidal Mechanisms of Action for Imidazolidine-2,4,5-trione Derivatives

| Proposed Mechanism | Target Enzyme/Process | Consequence for Plant |

| Amino Acid Synthesis Inhibition | Acetolactate Synthase (ALS) | Depletion of essential branched-chain amino acids, leading to cessation of growth and death. |

| Photosynthesis Inhibition | Photosystem II Electron Transport | Blockage of ATP and NADPH production, generation of reactive oxygen species, and cellular damage. |

Applications as Bioisosteres in Medicinal Chemistry Research

The imidazolidine-2,4,5-trione scaffold has found utility in medicinal chemistry as a bioisostere. nih.gov A bioisostere is a chemical group that can replace another group in a biologically active molecule without significantly altering its biological activity, but potentially improving its physicochemical properties. drughunter.com The imidazolidine-2,4,5-trione ring, being a stabilized urea, can be considered a bioisostere of a carbamate moiety. nih.gov One of the key advantages of this bioisosteric replacement is the potential to enhance water solubility. nih.gov For example, in the development of soluble epoxide hydrolase (sEH) inhibitors, replacing a urea group with an imidazolidine-2,4,5-trione moiety resulted in compounds with significantly higher water solubility, which can improve drug formulation and bioavailability. nih.gov This strategy of bioisosteric replacement allows for the fine-tuning of a drug candidate's properties to overcome challenges such as poor solubility or metabolic instability. mdpi.com

Utility as Building Blocks and Intermediates in Complex Organic Synthesis

Imidazolidine-2,4,5-triones, including this compound, serve as valuable building blocks and intermediates in organic synthesis. nih.govresearchgate.net Their synthesis is often achieved through the cyclization reaction of a corresponding N-substituted urea with oxalyl chloride. nih.govnih.gov This straightforward synthetic route makes them readily accessible starting materials for the construction of more complex molecules. The reactive nature of the carbonyl groups and the potential for substitution at the nitrogen atoms provide multiple handles for further chemical transformations. researchgate.netmdpi.com This versatility allows for their incorporation into a variety of molecular architectures, facilitating the generation of chemical libraries for drug discovery and the synthesis of novel heterocyclic compounds with diverse biological activities. rsc.org

Monomers for Advanced Material Synthesis (e.g., Aromatic Polyamides)

The incorporation of heterocyclic rings into the backbone of aromatic polyamides is a strategy employed to enhance the thermal stability, solubility, and other properties of these high-performance polymers. While direct studies on this compound as a monomer are not extensively documented in publicly available research, the broader class of parabanic acid derivatives has been explored for polymer synthesis. This suggests the potential for N-substituted imidazolidine-2,4,5-triones to be utilized in creating novel polyamides.

Aromatic polyamides are known for their exceptional mechanical strength and thermal resistance. The introduction of a parabanic acid moiety into the polymer chain could impart unique characteristics. For instance, research into polyureas and polyhydrazides containing parabanic structures has shown that these polymers can exhibit good thermal stability and electrical insulating properties. researchgate.net The synthesis of such polymers often involves the polycondensation of a monomer containing a preformed parabanic ring with other suitable monomers, such as aromatic diamines or dihydrazides. researchgate.net

One synthetic route could involve the preparation of a dicarboxylic acid monomer containing the this compound core. This monomer could then be reacted with various aromatic diamines through polycondensation to yield aromatic polyamides. The general properties of aromatic polyamides are well-established, and the inclusion of the imidazolidine-2,4,5-trione unit would be expected to influence properties such as glass transition temperature, solubility, and thermal decomposition temperature.

The table below outlines the typical properties of aromatic polyamides, which would be the benchmark for evaluating new polymers derived from imidazolidine-2,4,5-trione-based monomers.

| Property | Typical Value Range for Aromatic Polyamides |

| Tensile Strength | 80 - 150 MPa |

| Tensile Modulus | 2.5 - 4.0 GPa |

| Elongation at Break | 3 - 10 % |

| Glass Transition Temperature (Tg) | 250 - 350 °C |

| Decomposition Temperature (TGA, 10% weight loss) | > 450 °C |

| Solubility | Generally soluble in polar aprotic solvents like NMP, DMAc |

Note: The properties of a specific polyamide derived from this compound would depend on the co-monomer used and the polymerization conditions.

Further research is needed to fully explore the synthesis and characterization of aromatic polyamides incorporating this compound and to determine the impact of this heterocyclic unit on the final properties of the material.

Mechanistic Biological Studies of Imidazolidine-2,4,5-trione Derivatives

In the realm of pharmacology, derivatives of imidazolidine-2,4,5-trione are being actively investigated for their potential as inhibitors of various enzymes implicated in disease. These studies delve into the molecular mechanisms of action, aiming to design more potent and selective therapeutic agents.

Soluble Epoxide Hydrolase (sEH) Inhibition

A significant area of research focuses on imidazolidine-2,4,5-trione derivatives as inhibitors of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of signaling lipids, and its inhibition is a promising strategy for treating cardiovascular, renal, and inflammatory diseases.

Studies have shown that imidazolidine-2,4,5-triones can act as potent sEH inhibitors, with some compounds exhibiting inhibitory concentrations (IC50) in the nanomolar range. honyplastic.com A key advantage of these derivatives over previous urea-based inhibitors is their enhanced water solubility, which can improve their pharmacokinetic properties. honyplastic.commdpi.com

Molecular docking studies have provided insights into the binding of these inhibitors to the active site of sEH, revealing potential new interactions that contribute to their potency. honyplastic.com The imidazolidine-2,4,5-trione moiety is thought to interact with key amino acid residues in the catalytic domain of the enzyme. It has also been proposed that these compounds may act as prodrugs, releasing more potent urea-based inhibitors under physiological conditions. honyplastic.com

The table below summarizes the sEH inhibitory activity of some representative imidazolidine-2,4,5-trione derivatives from a research study.

| Compound | IC50 (nM) for human sEH | Water Solubility (mg/L) |

| Derivative A | 5.2 | 15.4 |

| Derivative B | 0.4 | 8.9 |

| Derivative C | 12.8 | 25.1 |

Data is illustrative and based on findings from published research on adamantyl-substituted imidazolidine-2,4,5-triones. honyplastic.com

Cholinesterase Inhibition

Imidazolidine-2,4,5-trione derivatives have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in neurotransmission. The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Research has demonstrated that certain 1,3-disubstituted imidazolidine-2,4,5-triones can effectively inhibit both AChE and BChE. For instance, a series of derivatives incorporating a benzothiazole moiety showed promising activity, with some compounds exhibiting higher inhibitory potency than the standard drug rivastigmine.

The mechanism of inhibition is believed to involve the binding of the imidazolidine-2,4,5-trione derivative to the active site of the cholinesterase enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the imidazolidine-2,4,5-trione ring influence inhibitory activity and selectivity for AChE versus BChE.

The following table presents the cholinesterase inhibitory activity for selected imidazolidine-2,4,5-trione derivatives.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

| Derivative X | 7.8 | 3.2 |

| Derivative Y | 1.5 | 0.9 |

| Derivative Z | 12.3 | 5.6 |

Data is illustrative and based on findings from published research on benzothiazole-containing imidazolidine-2,4,5-triones.

Anticancer Research

The imidazolidine (B613845) scaffold is also present in some compounds investigated for their anticancer properties. While research specifically on this compound in this area is limited, related imidazolidine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. Further mechanistic studies are required to fully elucidate the anticancer potential of this class of compounds.

Future Research Directions for 1 Isopropylimidazolidine 2,4,5 Trione and Its Derivatives

Exploration of Novel and Sustainable Synthetic Methodologies

Current synthetic strategies for the imidazolidine-2,4,5-trione core often involve the reaction of a corresponding urea (B33335) with oxalyl chloride or the condensation of urea with diethyl oxalate (B1200264). researchgate.netnih.gov While effective, these methods can involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic routes.

One promising avenue is the exploration of catalytic methods. For instance, the use of reusable solid catalysts, such as zeolites, has shown success in the green synthesis of related imidazole (B134444) compounds and could be adapted for imidazolidine-2,4,5-trione synthesis. nih.gov Another innovative approach could be the oxidation of more complex, readily available precursors like glycoluril, for which a facile synthesis of imidazolidine-2,4,5-trione using potassium persulfate has been reported. nih.gov The development of one-pot multicomponent reactions would also be a significant advancement, reducing reaction steps, solvent usage, and purification efforts.

| Current Method | Reagents | Potential Future Direction | Advantages of Future Direction |

| Reaction with Oxalyl Chloride | Substituted urea, oxalyl chloride | Catalytic Cyclization | Reduced waste, reusable catalysts, milder conditions |

| Condensation with Diethyl Oxalate | Urea, diethyl oxalate, sodium ethoxide | Multicomponent Reactions | Increased efficiency, atom economy, reduced steps |

| Oxidation of Glycoluril | Glycoluril, potassium persulfate | Flow Chemistry Synthesis | Improved safety, scalability, and process control |

Advanced Characterization Techniques for Dynamic Processes

While standard analytical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in determining the static structures of imidazolidine-2,4,5-trione derivatives, a deeper understanding of their dynamic behavior is crucial. rsc.orgresearchgate.net Future research should employ advanced characterization techniques to probe the conformational dynamics, intermolecular interactions, and reaction kinetics of these molecules.

Techniques such as variable-temperature NMR (VT-NMR) can provide insights into conformational changes and energy barriers to rotation around single bonds. Time-resolved spectroscopic methods, like stopped-flow UV-Vis or fluorescence spectroscopy, could be used to study the kinetics of their interactions with biological targets. Furthermore, advanced mass spectrometry techniques can help in identifying transient intermediates in both synthetic reactions and metabolic pathways.

Deeper Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involved in the synthesis and biological activity of 1-Isopropylimidazolidine-2,4,5-trione and its derivatives is essential for their rational design and optimization. Future research should focus on detailed mechanistic studies using a combination of experimental and computational approaches.

Predictive Computational Design for Tailored Properties

The use of computational tools to predict the properties of molecules and guide their design is a rapidly growing area of chemical research. For this compound and its derivatives, future research will increasingly rely on in silico methods to tailor their properties for specific applications.

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) models can be developed to correlate the structural features of these compounds with their biological activities. wikipedia.orgresearchgate.netresearchgate.net These models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives. Molecular docking simulations are already being used to predict the binding modes of imidazolidine-2,4,5-triones with their biological targets, and future work will likely involve more sophisticated techniques like molecular dynamics (MD) simulations to study the dynamic aspects of these interactions. rsc.org

| Computational Method | Application | Potential Outcome |

| 3D-QSAR | Correlating structure with biological activity | Predictive models for designing more potent compounds |

| Molecular Docking | Predicting binding modes with biological targets | Identification of key interactions for targeted modifications |

| Molecular Dynamics | Simulating the dynamic behavior of molecule-target complexes | Understanding the stability and conformational changes upon binding |

| ADMET Prediction | In silico assessment of pharmacokinetic properties | Early identification of candidates with favorable drug-like properties |

Discovery of New Biological Targets and Comprehensive Mechanistic Understanding

Derivatives of imidazolidine-2,4,5-trione have already demonstrated a wide range of biological activities, including the inhibition of cholinesterases, soluble epoxide hydrolase, and tyrosyl DNA phosphodiesterases. nih.govrsc.org A key future research direction will be the identification of novel biological targets for these compounds.

High-throughput screening of this compound and libraries of its derivatives against a broad panel of enzymes and receptors could uncover new therapeutic opportunities. Once a new target is identified, detailed mechanistic studies will be necessary to understand how these compounds exert their effects at a molecular level. This could involve a combination of biochemical assays, structural biology techniques to determine the structure of the compound-target complex, and cell-based assays to validate the therapeutic potential. The evaluation of imidazolidine (B613845) derivatives against parasites like Schistosoma mansoni also opens up avenues in anti-parasitic drug discovery.

Integration into Supramolecular Chemistry and Functional Materials Research

The structural features of this compound, particularly its multiple hydrogen bond donors and acceptors, make it an attractive building block for supramolecular chemistry and the development of functional materials. rsc.org The urea and cyclic imide moieties can participate in predictable hydrogen bonding interactions, leading to the formation of well-ordered supramolecular assemblies. nih.gov

Future research could explore the self-assembly of this compound and its derivatives into higher-order structures such as tapes, sheets, or even porous crystalline materials. rsc.org These materials could have applications in areas such as gas storage, separation, and catalysis. Furthermore, the incorporation of the imidazolidine-2,4,5-trione unit into polymer backbones could lead to the development of new polymers with enhanced thermal stability and specific recognition properties. researchgate.net The exploration of cyclic ureas as building blocks for liquid crystals also suggests a potential application for these compounds in materials science.

Q & A

Q. What are the established synthetic routes for 1-isopropylimidazolidine-2,4,5-trione, and what key parameters influence yield?

The compound is typically synthesized via condensation reactions. For example, derivatives like 1-benzoimidazole-1-yl-phenyl-3-imidazolidine-2,4,5-trione are prepared by reacting isopropylamine with carbonyl precursors under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 amine-to-carbonyl), controlled temperature (70–90°C), and purification via column chromatography using gradients of hexane/ethyl acetate . Side products, such as urea derivatives (e.g., 1-ethyl-3-[(3-methylthioureido)methyl]urea), may form if reaction times exceed 24 hours, necessitating rigorous monitoring via TLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identification of carbonyl stretches (1740–1767 cm⁻¹) and N–H/N–CH₂ vibrations (2924–3884 cm⁻¹) .

- NMR : ¹H NMR in CDCl₃ or DMSO-d₆ resolves isopropyl protons (δ 1.2–1.4 ppm, multiplet) and imidazolidine ring protons (δ 6.1–8.3 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 320 for benzimidazole derivatives) and fragmentation patterns confirm structural integrity .

- X-ray crystallography : Resolves bond angles (e.g., C–N–C ~108°) and torsional strain in the imidazolidine ring .

Q. How should researchers handle storage and stability considerations for this compound?

Store as a powder at room temperature (RT) in airtight, light-resistant containers. Avoid prolonged exposure to moisture, as hydrolysis of the trione moiety can occur, leading to decomposition products like urea derivatives. Stability assays under accelerated conditions (40°C/75% RH for 30 days) are recommended to assess shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

DFT studies reveal that the electron-withdrawing trione group polarizes the imidazolidine ring, enhancing electrophilicity at the C2 and C5 positions. Nucleophilic attack (e.g., by thiols or amines) proceeds via a tetrahedral intermediate stabilized by resonance with the carbonyl groups. Activation energies for these steps range from 15–25 kcal/mol, depending on solvent polarity . Kinetic isotopic experiments (e.g., deuterated solvents) further validate the proposed mechanism .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected ¹³C NMR shifts or missing IR bands) may arise from tautomerism or polymorphism. Mitigation strategies include:

- Multi-technique triangulation : Cross-validate using XRD (for solid-state conformation) and solution-state NMR .

- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that obscure signals at RT .

- Computational modeling : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .

Q. What computational approaches are suitable for predicting the electronic properties of derivatives?

- DFT (B3LYP/6-311+G(d,p)) : Models HOMO-LUMO gaps (e.g., 4.5–5.2 eV for aryl-substituted derivatives) and charge distribution on the trione core .

- Molecular docking : Screens bioactivity by simulating interactions with target enzymes (e.g., fungal cytochrome P450 for agrochemical applications) .

- MD simulations : Assess solvation effects on reactivity in aqueous vs. non-polar environments .

Q. What strategies optimize the regioselectivity of functionalization at the imidazolidine ring?

- Directing groups : Introduce temporary substituents (e.g., benzimidazole at N1) to steer electrophilic substitution to C3 or C4 .

- Catalytic systems : Use Pd(OAc)₂ with phosphine ligands for Suzuki couplings at C5, achieving >80% regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor C2 functionalization by stabilizing transition states through dipole interactions .

Methodological Best Practices

- Reproducibility : Document all synthetic steps, including solvent batches, catalyst purity, and drying protocols (e.g., molecular sieves for amine reagents) .

- Data reporting : Provide raw spectral files (e.g., .dx NMR data) and crystallographic CIF files in supplementary materials .

- Safety : Conduct toxicity screenings (e.g., Ames test) before biological assays, as trione derivatives may exhibit mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.